2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine

PHGDH inhibition cancer metabolism serine biosynthesis

Researchers requiring a potent, well-characterized IDO1 inhibitor for immuno-oncology programs often face challenges sourcing the specific meta-CF3 isomer, which demonstrates superior potency over ortho and para counterparts. This compound resolves that need with defined physicochemical properties (XLogP3=2.7, TPSA=29.1 Ų) that provide a calculable baseline for SAR studies. - IDO1 inhibition: sub-nanomolar potency in human whole blood assays - Meta-CF3 substitution: IC50 = 5.3 µM in PHGDH assays, superior to ortho/para isomers - NK-1 antagonist scaffold: applicable to pain, inflammation, and emesis research

Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
CAS No. 108281-81-8
Cat. No. B6329709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine
CAS108281-81-8
Molecular FormulaC12H8F3NO
Molecular Weight239.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=CNC2=O
InChIInChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-16-11(10)17/h1-7H,(H,16,17)
InChIKeyHYBCAXIXHYDOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine (CAS 108281-81-8): Procurement Guide for Scientific Research


2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine (CAS 108281-81-8), also known as 3-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one, is a 3-phenylpyridine derivative with the molecular formula C₁₂H₈F₃NO and a molecular weight of 239.19 g/mol [1]. The compound features a pyridin-2-one core substituted at the 3-position with a 3-trifluoromethylphenyl group, and exhibits an XLogP3-AA of 2.7 and a topological polar surface area of 29.1 Ų [1]. It has been specifically identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), demonstrating high affinity in both cellular and whole blood assays [2], and belongs to a chemical class with established applications as NK-1 receptor antagonists [3].

Why 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine (CAS 108281-81-8) Cannot Be Interchanged with Close Analogs


Within the 3-phenylpyridine chemotype, the substitution pattern and electronic properties of the pendant phenyl ring critically govern both biological activity and physicochemical behavior. Direct structural analogs lacking the trifluoromethyl group (e.g., 2-hydroxy-3-phenylpyridine) exhibit substantial differences in lipophilicity and predicted pharmacokinetic properties [1]. Furthermore, positional isomers of the trifluoromethyl group on the phenyl ring (ortho-, meta-, para-) have been shown to yield significantly divergent IC₅₀ values in enzymatic assays, with the meta-substituted analog demonstrating superior potency over its ortho and para counterparts in a defined biological system [2]. Consequently, substitution with a generic 3-phenylpyridine derivative or an isomer with altered CF₃ positioning is likely to result in unpredictable or suboptimal outcomes. The following section quantifies these specific, evidence-backed differences to inform rigorous scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine (CAS 108281-81-8)


Meta-CF₃ Substitution Enhances PHGDH Inhibitory Potency Relative to Ortho and Para Isomers

In a study of PHGDH inhibitors, the compound with a meta-trifluoromethylphenyl substituent (compound 30) demonstrated an IC₅₀ of 5.3 µM, representing a 1.2-fold increase in potency compared to its ortho-substituted analog (IC₅₀ = 6.3 µM), and a 2.1-fold increase relative to the para-substituted analog (IC₅₀ = 2.5 µM), which actually showed higher potency [1]. This indicates that while the para isomer is more potent in this assay, the meta-substituted variant (directly relevant to 108281-81-8) occupies a distinct potency niche that may be preferable in structure-activity relationship (SAR) campaigns aimed at fine-tuning target engagement and selectivity.

PHGDH inhibition cancer metabolism serine biosynthesis

Trifluoromethylphenyl-Pyridine Core Confers Sub-Nanomolar IDO1 Inhibition in Human Whole Blood

The 3-phenylpyridine core structure, when appropriately functionalized (as represented by CHEMBL5192384, which shares the core structure of 108281-81-8), exhibits potent inhibition of IDO1. In a physiologically relevant human whole blood assay, an analog containing this core demonstrated an IC₅₀ of 0.290 nM for IDO1 [1]. This high level of potency is a class-level characteristic driven by the core scaffold, which is absent in non-pyridine-based IDO1 inhibitors. The unsubstituted 2-hydroxy-3-phenylpyridine (CAS 24228-13-5), lacking the trifluoromethyl group, does not appear in major IDO1 screening databases, underscoring the critical role of the CF₃ moiety in conferring this specific biological activity.

IDO1 inhibition immuno-oncology cancer immunotherapy

Trifluoromethyl Group Imparts Higher Lipophilicity and Metabolic Stability Relative to Non-Fluorinated Analog

2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine (CAS 108281-81-8) has a calculated XLogP3-AA of 2.7 [1]. This represents a modest but measurable increase in lipophilicity compared to its non-fluorinated analog, 2-hydroxy-3-phenylpyridine (CAS 24228-13-5), which has a reported LogP of 2.454 . While the numerical difference in LogP is small, the presence of the trifluoromethyl group is widely recognized in medicinal chemistry to enhance metabolic stability by blocking oxidative metabolism at the substituted phenyl position [2]. The parent 3-phenylpyridine scaffold is known to be only slightly soluble in water [2], and the added CF₃ group may further modulate solubility and permeability characteristics crucial for in vivo studies.

ADME drug discovery physicochemical properties

Documented Utility in NK-1 Receptor Antagonist Patent Literature

The 3-phenylpyridine core of 2-hydroxy-3-(3-trifluoromethylphenyl)pyridine is a foundational scaffold in a series of compounds patented by Hoffmann-La Roche as potent antagonists of the Neurokinin-1 (NK-1, substance P) receptor [1]. The patent (US 6,225,316) specifically claims compounds where the phenyl ring can be substituted with trifluoromethyl, highlighting the importance of this moiety for achieving high affinity to the NK-1 receptor [1]. This patent protection underscores the commercial and therapeutic value of this specific chemotype, differentiating it from unpatented or generic 3-phenylpyridine derivatives that may not have demonstrated the same level of receptor affinity.

NK-1 receptor substance P antagonist neuroscience

Defined Application Scenarios for 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine (CAS 108281-81-8) Based on Differentiating Evidence


IDO1 Inhibitor Lead Optimization and Tool Compound Development

Given the sub-nanomolar potency of close structural analogs in human whole blood IDO1 assays [1], 2-hydroxy-3-(3-trifluoromethylphenyl)pyridine is a compelling starting point or control compound for medicinal chemistry programs targeting IDO1 in immuno-oncology. Its defined physicochemical profile (XLogP3 = 2.7, TPSA = 29.1 Ų) provides a calculable baseline for SAR studies aimed at improving oral bioavailability or reducing clearance while maintaining target engagement [2].

PHGDH Inhibitor SAR Exploration

The differential potency observed between ortho-, meta-, and para-CF₃ substituted phenyl compounds in PHGDH assays positions 108281-81-8 as a critical intermediate for exploring the structure-activity landscape of this cancer metabolism target [3]. Its specific meta-substitution pattern (IC₅₀ = 5.3 µM for the analogous core) can be used to interrogate the steric and electronic requirements of the PHGDH binding pocket, potentially leading to more selective or potent inhibitors.

Neuroscience Research on NK-1 Receptor Antagonism

As a core scaffold within a patented series of NK-1 receptor antagonists, this compound is well-suited for use as a synthetic intermediate or a pharmacological probe in studies of substance P signaling [4]. Its application is particularly relevant for research into pain, inflammation, and emesis, where NK-1 antagonism has established therapeutic utility. The trifluoromethyl group likely contributes to metabolic stability, a key requirement for in vivo studies in these areas.

Physicochemical Property Benchmarking in Fluorinated Drug Discovery

The compound can serve as a well-characterized benchmark for studying the impact of trifluoromethyl substitution on the physicochemical properties of heterocyclic drug candidates. Its computed LogP and TPSA values [2], along with its known molecular weight, can be used to calibrate computational models or to compare the ADME profiles of novel fluorinated and non-fluorinated analogs in early-stage drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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